2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid
Description
2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid is a bis-azo compound characterized by two azo (-N=N-) linkages, a sulphonic acid (-SO₃H) group, and aromatic substituents including chlorine, hydroxyl, and naphthyl groups. Its complex structure suggests applications as a dye intermediate or precursor for metal-complex pigments.
Properties
CAS No. |
64349-27-5 |
|---|---|
Molecular Formula |
C23H17ClN4O5S |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
2-chloro-5-[[5-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H17ClN4O5S/c1-13-10-19(27-28-23-16-5-3-2-4-14(16)6-9-20(23)29)21(30)12-18(13)26-25-15-7-8-17(24)22(11-15)34(31,32)33/h2-12,29-30H,1H3,(H,31,32,33) |
InChI Key |
JFYIMTOUBJATMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)O)N=NC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Biological Activity
2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid, commonly known as D&C Red 9 or CI Pigment Red 53:1, is a synthetic azo dye with significant applications in cosmetics, pharmaceuticals, and food products. Its molecular formula is , and it has a molecular weight of approximately 496.92 g/mol. This compound is characterized by its vibrant red color and stability under various conditions, making it a valuable research compound.
Structure and Properties
The compound features a complex structure that includes chloro, hydroxy, and azo functionalities. These structural elements contribute to its unique properties as a dye, particularly its stability and vivid coloration.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN4O5S |
| Molecular Weight | 496.92 g/mol |
| CAS Number | 64349-27-5 |
| IUPAC Name | 2-chloro-5-[[5-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |
| Density | 1.516 g/cm³ |
Biological Activities
Research has shown that 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that this azo dye can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on human cell lines. Research indicates that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Azo Dye Reduction : Azo dyes are known to be reduced to aromatic amines by specific enzymes (azoreductases) in microorganisms. Studies have shown that the presence of sulfonic groups in azo dyes facilitates their reduction and subsequent release of potentially carcinogenic aromatic amines.
The biological activity of 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid can be attributed to its ability to interact with various biological molecules:
- Enzymatic Interaction : The compound is metabolized by azoreductase enzymes found in gut microbiota, leading to the formation of aromatic amines which can exhibit different biological effects.
- Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, facilitating its interaction with cellular targets.
Case Study 1: Antimicrobial Properties
A study conducted by Kumar et al. (2018) evaluated the antimicrobial efficacy of various azo dyes, including D&C Red 9. The results demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a preservative in cosmetic formulations.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies by Raina et al. (2020) assessed the cytotoxic effects of D&C Red 9 on human breast cancer cell lines (MCF-7). The findings revealed a dose-dependent increase in apoptosis markers, indicating its potential role as an anticancer therapeutic agent.
Scientific Research Applications
Dyeing and Pigmentation
One of the primary applications of 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid is in the textile industry as a dye. Its vibrant color properties make it suitable for dyeing fabrics, particularly in shades of red and yellow. The compound exhibits excellent resistance to solvents like ethanol and xylene, which enhances its utility in various applications including printing inks and plastics coloring .
Biological Studies
Research has indicated that azo compounds, including this one, possess antimicrobial properties. Studies have shown that derivatives can be effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the generation of reactive oxygen species that disrupt bacterial cell membranes, leading to cell death .
Antioxidant Activity
Recent investigations have highlighted the antioxidant potential of this compound. It has been evaluated using methods such as the DPPH radical scavenging assay, demonstrating significant activity that could be beneficial in pharmaceutical formulations aimed at combating oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted by Saleh et al. (2024) explored various azo compounds' antimicrobial activities, including derivatives based on 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid. The results indicated that these compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .
Case Study 2: Application in Textiles
Another research project focused on the application of this compound in textile dyeing processes. The study demonstrated that fabrics dyed with this azo compound retained colorfastness even after multiple washes, indicating its practical applicability in commercial textile manufacturing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulphonated azo dyes with variations in substituent positions, metal ions, and applications. Key analogs include:
Strontium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate] (Pigment Red 53:3)
- CAS No.: 73263-40-8
- Structure: Mono-azo linkage with strontium counterion.
- Properties : Exhibits bright red hues, high thermal stability, and moderate lightfastness. Used in plastics and coatings .
- Regulatory Status : Registered under REACH with tonnage data indicating industrial-scale production .
Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- CAS No.: 513-77-9
- Structure : Similar to Pigment Red 53:3 but with barium as the counterion.
- Properties : Barium salts typically enhance opacity and chemical resistance compared to strontium analogs. Used in printing inks .
- Safety : Regulated under EU cosmetic standards due to barium’s toxicity profile .
Calcium disodium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]-4-sulphonatobenzoate] (CI 15525)
- CAS No.: 5850-80-6
- Structure : Benzoate backbone with calcium/sodium counterions.
- Application : Approved as a cosmetic colorant (restriction level IV/1) in the EU .
- Solubility : Enhanced water solubility due to sulphonate groups, making it suitable for liquid formulations .
4-Hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2,7-disulphonic Acid
- CAS No.: 61670-11-9
- Structure : Bis-azo compound with nitro and disulphonic acid groups.
- Properties: Deeper color intensity but lower lightfastness than mono-azo analogs. Used in textile dyeing .
Comparative Data Table
Research Findings and Key Differences
Structural Impact on Properties
- Bis-azo vs. Mono-azo: The target compound’s bis-azo structure may confer higher molar absorptivity but reduced stability compared to mono-azo analogs. For example, Pigment Red 53:3 (mono-azo) shows superior lightfastness in outdoor applications .
- Metal Ion Influence : Strontium and barium salts improve pigment opacity and substrate adhesion, whereas free sulphonic acids (e.g., target compound) are more water-soluble and suited for dye synthesis .
Analytical Methods
- HPLC Analysis: Sulphonated azo compounds are typically analyzed using reversed-phase HPLC with ammonium acetate and methanol gradients, as described for sodium salts of similar structures .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound is based on classical azo dye chemistry involving:
- Diazotization of aromatic amines to form diazonium salts
- Azo coupling of these diazonium salts with activated aromatic compounds bearing electron-donating groups (e.g., hydroxy groups)
- Sequential azo coupling to form the bis-azo structure
The key starting materials include:
- 2-amino-5-chlorotoluene-4-sulphonic acid (for diazotization)
- 2-hydroxy-1-naphthylamine or its derivatives (for coupling)
The process typically proceeds as follows:
Diazotization : The aromatic amine (2-amino-5-chlorotoluene-4-sulphonic acid) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperature (0–5 °C) to form the corresponding diazonium salt.
First azo coupling : The diazonium salt is then coupled with 2-hydroxy-1-naphthylamine or a related phenolic compound under alkaline or neutral conditions to form the monoazo intermediate.
Second diazotization and azo coupling : The monoazo intermediate, which contains an amino or hydroxy group, undergoes a second diazotization and azo coupling with an o-tolyl derivative to form the bis-azo compound, i.e., 2-Chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid.
This stepwise diazotization and coupling allow precise control over the azo linkages and substitution pattern.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | 2-amino-5-chlorotoluene-4-sulphonic acid + NaNO2 + HCl | 0–5 °C | Acidic (pH ~1-2) | Maintain low temperature to stabilize diazonium salt |
| First azo coupling | Diazonium salt + 2-hydroxy-1-naphthylamine | 0–10 °C | Slightly alkaline (pH 8-10) | Phenolic coupling favored under alkaline conditions |
| Second diazotization | Monoazo intermediate + NaNO2 + HCl | 0–5 °C | Acidic (pH ~1-2) | Similar to first diazotization |
| Second azo coupling | Diazonium salt + o-tolyl derivative | 0–10 °C | Slightly alkaline (pH 8-10) | Final bis-azo compound formation |
- Reaction times vary from 30 minutes to several hours depending on scale and mixing efficiency.
- The sulfonic acid group enhances water solubility, facilitating aqueous reaction media.
- Purification typically involves filtration, washing, and recrystallization from water or aqueous alcohol.
Industrial Scale Production
- Industrial synthesis employs continuous flow reactors or large batch reactors with precise temperature and pH control to optimize yield and purity.
- Use of automated dosing of nitrite and acid ensures consistent diazonium salt formation.
- Coupling reactions are monitored by spectrophotometry to confirm azo bond formation.
- Post-reaction, the product is isolated by filtration, washed to remove inorganic salts, and dried under controlled conditions.
- Process optimization focuses on minimizing side reactions such as azo bond reduction or hydrolysis.
Research Findings and Analytical Data
Reaction Yields and Purity
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| UV-Vis Spectroscopy | Strong absorption bands around 400–500 nm due to azo chromophores |
| IR Spectroscopy | Bands corresponding to sulfonic acid (S=O stretch), aromatic C-H, and hydroxyl groups |
| NMR Spectroscopy | Aromatic proton signals consistent with substitution pattern; hydroxyl protons observed |
| Mass Spectrometry | Molecular ion peak at m/z ~376.8 confirming molecular weight |
Summary Table of Preparation Methods
| Preparation Step | Starting Material | Reagents/Conditions | Product Formed | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization 1 | 2-amino-5-chlorotoluene-4-sulphonic acid | NaNO2, HCl, 0–5 °C, acidic pH | Diazonium salt | 85–90 | Low temperature critical |
| Azo coupling 1 | Diazonium salt + 2-hydroxy-1-naphthylamine | pH 8-10, 0–10 °C | Monoazo intermediate | 75–85 | Alkaline conditions favored |
| Diazotization 2 | Monoazo intermediate | NaNO2, HCl, 0–5 °C, acidic pH | Second diazonium salt | 80–90 | Similar to first diazotization |
| Azo coupling 2 | Second diazonium salt + o-tolyl derivative | pH 8-10, 0–10 °C | Bis-azo final compound | 70–80 | Final azo bond formation |
Q & A
Basic: What are the critical steps in synthesizing 2-chloro-5-((5-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-o-tolyl)azo)benzenesulphonic acid?
Answer:
Synthesis typically involves sequential diazotization and coupling reactions. Key steps include:
Diazotization of primary amines : Use sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) to generate diazonium salts.
Coupling reactions : React diazonium salts with hydroxyl-substituted aromatic compounds (e.g., 2-hydroxy-1-naphthol) under controlled pH (6–8) and temperature (0–5°C) to form azo bonds.
Sulfonation : Introduce sulfonic acid groups via sulfonation reagents (e.g., concentrated H₂SO₄) at elevated temperatures (80–100°C).
Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/chloroform eluent) to isolate the product .
Basic: How is the purity of this compound validated in academic research?
Answer:
Purity is assessed using:
- Elemental Analysis (EA) : Compare experimental C/H/N/S percentages with theoretical values (deviation < 0.3%).
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254–400 nm for azo groups).
- Melting Point Determination : Sharp melting points within 1–2°C of literature values indicate purity .
Advanced: How do researchers resolve contradictions in spectroscopic data for azo-linked sulfonic acids?
Answer:
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- pH-Dependent UV-Vis Studies : Track λmax shifts in acidic/alkaline conditions to identify protonation states of azo and hydroxyl groups.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by aromatic protons and confirm coupling patterns.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/UV spectra and compare with experimental data .
Advanced: What experimental design considerations are critical for studying environmental degradation of this compound?
Answer:
Key factors in environmental fate studies:
- Photodegradation Setup : Use xenon lamps (simulating sunlight) with controlled pH and oxygen levels. Monitor degradation via LC-MS/MS.
- Biotic Transformation : Incubate with soil or wastewater microbial communities; analyze metabolites using HRMS (High-Resolution Mass Spectrometry).
- Adsorption Studies : Evaluate binding to organic matter (e.g., humic acid) via batch experiments with ICP-OES for metal co-factor analysis .
Basic: What analytical techniques are used to confirm azo bond formation in this compound?
Answer:
- FT-IR : Detect N=N stretching vibrations (~1450–1600 cm⁻¹).
- UV-Vis Spectroscopy : Identify π→π* transitions of azo groups (λmax 400–500 nm).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and fragmentation patterns .
Advanced: How can researchers optimize synthetic yields for multi-azo sulfonic acids?
Answer:
Optimization strategies:
- Taguchi Experimental Design : Vary parameters (temperature, pH, reagent ratios) to identify critical factors.
- Microwave-Assisted Synthesis : Reduce reaction time (10–30 minutes vs. hours) and improve yields by 15–20%.
- Protecting Groups : Temporarily block reactive hydroxyl groups (e.g., acetyl) during sulfonation to prevent side reactions .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Perform reactions in fume hoods due to potential release of toxic gases (e.g., HCl, SO₃).
- Waste Disposal : Neutralize acidic waste with NaOH before disposal .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., serum albumin) using AutoDock Vina.
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity using partial least squares regression.
- Metabolism Prediction : Use software like MetaSite to identify potential Phase I/II metabolic pathways .
Basic: How is the compound’s solubility profile determined for aqueous applications?
Answer:
- Shake-Flask Method : Measure solubility in buffered solutions (pH 2–12) at 25°C using UV-Vis quantification.
- Hildebrand Solubility Parameters : Compare Hansen parameters (δd, δp, δh) to predict miscibility .
Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy for real-time monitoring.
- Design of Experiments (DoE) : Use response surface methodology to optimize reproducibility.
- Stability Studies : Assess hygroscopicity and thermal degradation (TGA/DSC) to refine storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
